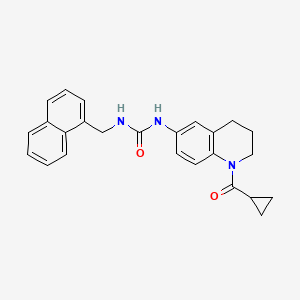![molecular formula C21H20N2O3 B2798659 [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-65-3](/img/structure/B2798659.png)
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate is a synthetic compound of interest in various scientific research fields. It features a pyridinyl ring with a methylphenoxy substituent at the 2-position, and a carbamate linkage to a methylphenyl group. Its unique structure makes it a valuable candidate for studies in organic synthesis, pharmacology, and materials science.
准备方法
The synthesis of [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate typically involves a multi-step process:
Formation of 2-(4-methylphenoxy)pyridine: : This can be achieved through nucleophilic aromatic substitution, where 4-methylphenol reacts with 2-halopyridine under basic conditions.
Methylation Step: : Introduction of a methyl group to the pyridinyl ring is done using methylating agents like methyl iodide in the presence of a base.
Carbamate Formation: : The final product is formed by reacting the methylated pyridine with isocyanates or chloroformates to introduce the carbamate functionality. Aniline derivatives can be used to facilitate this step.
Industrial-scale production methods follow similar principles but utilize optimized conditions and reagents to maximize yield and efficiency.
化学反应分析
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate, often leading to the formation of hydroxylated or ketonic derivatives.
Reduction: : Reduction with agents like lithium aluminum hydride yields amines or alcohols.
Substitution: : Electrophilic and nucleophilic substitutions occur at the aromatic rings and carbamate nitrogen, respectively.
Major products depend on the reagents and conditions used:
Oxidation often yields hydroxylated derivatives.
Reduction can form amines.
Substitution reactions introduce various functional groups.
科学研究应用
The compound finds applications across several disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Functions as a probe for studying enzyme interactions.
Medicine: : Explored for its potential therapeutic properties, particularly in targeting specific pathways.
Industry: : Utilized in the development of novel materials with specific properties.
作用机制
The effects of [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate are typically mediated through its interaction with molecular targets, such as enzymes or receptors. Its mechanism involves binding to active sites or other regions, altering the function of the target molecule. This interaction can modulate various biological pathways, including metabolic and signaling routes.
相似化合物的比较
Compared to other carbamates, [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate is unique due to its dual aromatic system and specific functional groups, leading to distinct chemical reactivity and biological activity. Similar compounds include:
[2-(phenoxy)pyridin-3-yl]methyl N-phenylcarbamate
[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(2-chlorophenyl)carbamate
Each of these compounds offers variations in reactivity and application based on the substituents present.
There you go, an in-depth look at this fascinating compound! What part piques your interest the most?
属性
IUPAC Name |
[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFDFNMKXADWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
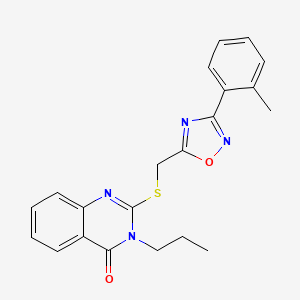
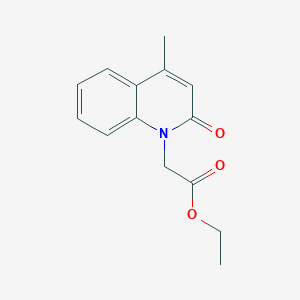
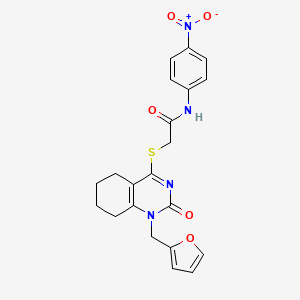
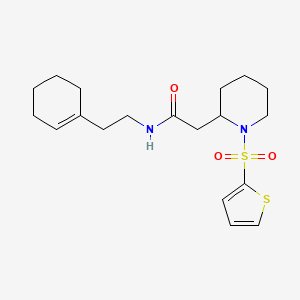
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2798586.png)
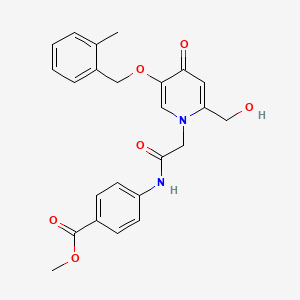
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2798589.png)
![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)
![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
![N-(2,4-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2798592.png)
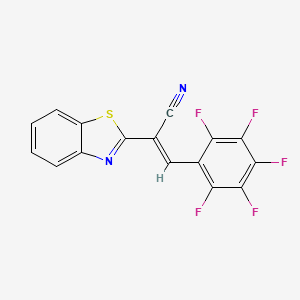
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2798594.png)
![9-benzyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798595.png)
